![molecular formula C23H18ClN3O2 B2574083 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 932457-56-2](/img/structure/B2574083.png)
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) that has been extensively studied for its potential therapeutic applications. VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a process that is important for tumor growth and metastasis. CT-322 is a promising candidate for cancer treatment due to its ability to inhibit angiogenesis and thereby limit tumor growth.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, as part of the quinazoline derivatives family, is synthesized for its potential biological activities. Research has shown that quinazoline derivatives exhibit a wide range of biological activities, including analgesic and anti-inflammatory properties. For instance, a study focused on the design and synthesis of quinazolinyl acetamides demonstrated their effectiveness in analgesic and anti-inflammatory activities, comparable to standard drugs like diclofenac sodium. The study highlighted the moderate potency and low ulcerogenic potential of these compounds, suggesting their therapeutic potential with reduced side effects (Alagarsamy et al., 2015).
Antimicrobial Activities
Quinazoline derivatives have also been studied for their antimicrobial properties. A research initiative synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing that certain derivatives exhibited good activity against standard pathogens, highlighting the potential of quinazoline compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Pharmacological Investigations
Further pharmacological studies on quinazoline derivatives, including 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, have shown promising results in anti-inflammatory and analgesic activities. These studies provide a foundation for the development of new therapeutic agents based on quinazoline chemistry, with potential applications in treating various inflammatory and pain-related conditions (Rajveer et al., 2010).
Molecular Docking and Drug Design
The quinazoline framework is also a subject of interest in drug design and molecular docking studies. The interactions of quinazoline derivatives with biological targets have been explored through computational methods, providing insights into their binding affinities and potential mechanisms of action. These studies contribute to the rational design of quinazoline-based drugs with optimized efficacy and specificity for their intended targets (Rajasekaran & Rao, 2015).
Propriétés
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-7-5-6-10-19(15)25-21(28)14-27-20-12-11-17(24)13-18(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZGKAJGOJXDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.